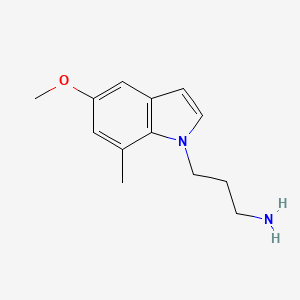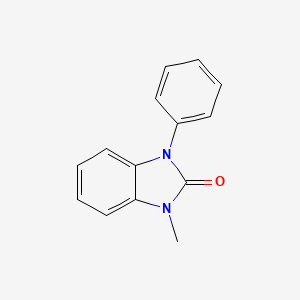
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- is a heterocyclic compound with a benzimidazole core structureThe benzimidazole ring system is a crucial pharmacophore in medicinal chemistry due to its presence in many bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions . Another approach involves the use of trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is critical to ensure efficient production .
化学反应分析
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and nitramino derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the nitro positions.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid (HNO₃) and nitrogen pentoxide (N₂O₅) are used for nitration.
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Major Products
Oxidation: Nitro and nitramino derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
科学研究应用
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- has numerous applications in scientific research:
作用机制
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- involves its interaction with various molecular targets. It can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites in biological molecules is crucial for its activity .
相似化合物的比较
Similar Compounds
- 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
- 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
属性
CAS 编号 |
23996-36-3 |
|---|---|
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC 名称 |
1-methyl-3-phenylbenzimidazol-2-one |
InChI |
InChI=1S/C14H12N2O/c1-15-12-9-5-6-10-13(12)16(14(15)17)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI 键 |
VMKCXIJBSNPXCB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



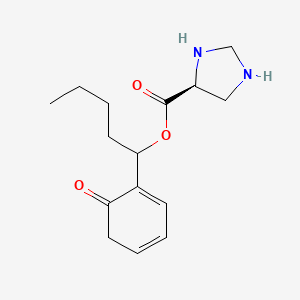
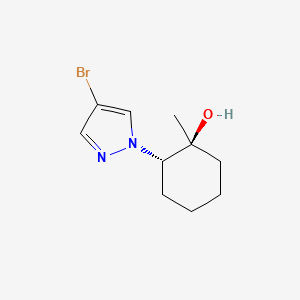
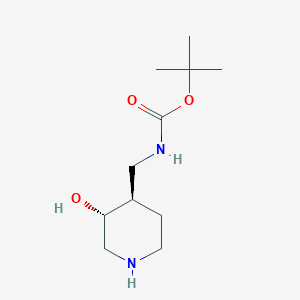
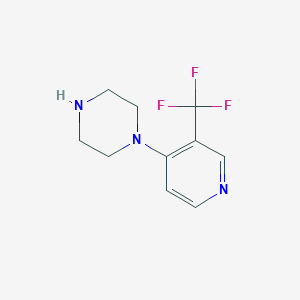
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15218064.png)
![2-(Tetrahydro-2H-pyran-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B15218073.png)
![6-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B15218075.png)
![2-Amino-7-azaspiro[3.5]nonane](/img/structure/B15218081.png)
![3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B15218083.png)
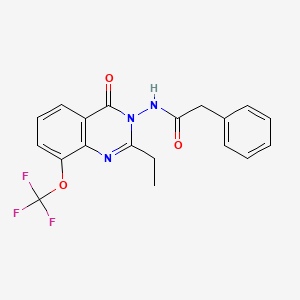
![(6AS,10R)-2-chloro-10-methyl-4-((methylsulfonyl)methyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B15218090.png)
![N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine](/img/structure/B15218100.png)
